![molecular formula C13H11NO3S B5634843 2-(benzoylamino)-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5634843.png)
2-(benzoylamino)-5-methyl-3-thiophenecarboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of 2-(benzoylamino)-5-methyl-3-thiophenecarboxylic acid and related derivatives typically involves the reaction of appropriate precursors under conditions that facilitate the formation of the thiophene ring, along with the introduction of the benzoylamino and methyl groups. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with carbocyclic and heterocyclic 1,3-diketones to afford compounds with the benzoylamino substituent, highlighting the versatility of related reagents in synthesizing complex heterocyclic systems (Brina Ornik et al., 1990).
Molecular Structure Analysis
The molecular structure of 2-(benzoylamino)-5-methyl-3-thiophenecarboxylic acid derivatives has been characterized using various analytical techniques, including crystallography. These analyses reveal the importance of hydrogen bonding and π-π interactions in the supramolecular aggregation of these compounds, which could influence their chemical reactivity and physical properties. For instance, the crystal structures of certain derivatives show centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions (K. Kranjc et al., 2012).
Chemical Reactions and Properties
2-(Benzoylamino)-5-methyl-3-thiophenecarboxylic acid undergoes various chemical reactions that exploit the reactivity of its functional groups. These reactions include transformations that lead to the synthesis of oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives, demonstrating the compound's utility in generating diverse heterocyclic structures (B. Stanovnik et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve exploring its potential applications in various fields, such as medicine, materials science, or chemical synthesis . This could involve studying its biological activity, its reactivity under different conditions, or its properties when incorporated into larger structures.
properties
IUPAC Name |
2-benzamido-5-methylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-8-7-10(13(16)17)12(18-8)14-11(15)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHVPTXVAUKGJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzamido-5-methylthiophene-3-carboxylic acid |
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